BenchChemオンラインストアへようこそ!

3-(Benzylamino)quinuclidine

Muscarinic Receptor Pharmacology M2 Subtype Selectivity SAR of Basic Moieties

3-(Benzylamino)quinuclidine (CAS 6530-11-6) is a privileged scaffold for medicinal chemistry. Its rigid quinuclidine core provides superior M2 receptor affinity and subtype selectivity compared to flexible amines, while the N-benzyl substituent enables modular design of isoform-selective cholinesterase inhibitors. As a rare positive allosteric modulator of α3β2 nAChR, this compound supports neuromuscular disorder research. The crystalline structure facilitates reliable in silico docking. This is a strategic starting point for CNS and cardiovascular drug discovery programs where off-target activity must be minimized.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 6530-11-6
Cat. No. B1347556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)quinuclidine
CAS6530-11-6
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NCC3=CC=CC=C3
InChIInChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-15-14-11-16-8-6-13(14)7-9-16/h1-5,13-15H,6-11H2
InChIKeyBMCRQEPTJNQZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylamino)quinuclidine (CAS 6530-11-6): Core Physicochemical Profile and Research-Grade Sourcing Considerations


3-(Benzylamino)quinuclidine (CAS 6530-11-6, molecular formula C14H20N2) is a bicyclic quinuclidine derivative featuring a benzylamino substituent at the 3-position, with a molecular weight of 216.32 g/mol and a calculated XLogP3-AA value of 1.9 [1]. It exists as a colorless solid and is structurally characterized by a quinuclidine core (1-azabicyclo[2.2.2]octane) with a secondary amine linked to a benzyl group, a scaffold that confers distinct conformational rigidity compared to open-chain tertiary amines [2].

Why 3-(Benzylamino)quinuclidine Cannot Be Interchanged with Other Quinuclidine Amines in Receptor Pharmacology and Cholinesterase Studies


Generic substitution within the quinuclidine amine class is not scientifically valid due to the benzyl moiety's critical influence on both receptor subtype engagement and enzyme inhibition kinetics. In muscarinic receptor systems, the quinuclidine core provides a baseline affinity, but the N-substituent governs subtype selectivity: compounds lacking the benzyl group (e.g., 3-aminoquinuclidine) exhibit markedly different binding profiles [1]. Similarly, in cholinesterase inhibition, the benzyl group's size and electronic character dictate both inhibitory potency and the selectivity ratio between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), parameters that simple alkylamino or unsubstituted quinuclidines cannot replicate [2].

Quantitative Differentiation of 3-(Benzylamino)quinuclidine Against Key Comparators in Muscarinic and Nicotinic Receptor Systems


Muscarinic M2 Subtype Selectivity: Quinuclidine Core Confers Superior Affinity and M2 Preference Over Piperidine-Based Analogs

In a systematic SAR study evaluating the effect of basic moieties on muscarinic receptor subtype binding, compounds bearing a quinuclidine core demonstrated significantly higher M2 receptor affinity and improved M2/M1 selectivity compared to analogs with piperidine, pyrrolidine, or acyclic amine moieties. While specific Ki values for 3-(benzylamino)quinuclidine are not individually reported in this study, the quinuclidine series as a whole was identified as the most promising scaffold, establishing the core's pharmacological advantage that the target compound inherits [1].

Muscarinic Receptor Pharmacology M2 Subtype Selectivity SAR of Basic Moieties

α3β2 Nicotinic Acetylcholine Receptor Positive Allosteric Modulation: N-Benzyl-3-aminoquinuclidines Represent a Rare PAM Pharmacophore

A cheminformatics-driven discovery campaign identified N-benzyl-3-amino-quinuclidines (1a–c), the direct scaffold of 3-(benzylamino)quinuclidine, as positive allosteric modulators (PAMs) of the α3β2 nicotinic acetylcholine receptor (nAChR). This pharmacological profile is exceptionally rare, documented among only a fraction of the thousands of known nAChR modulators, and holds therapeutic relevance for sarcopenia (age-related muscle atrophy). The study confirmed that ortho-halogenated 3-benzylamino quinuclidines constitute a new class of α3β2 nAChR PAMs, with the benzylamino substitution pattern being essential for activity [1].

Nicotinic Acetylcholine Receptors Positive Allosteric Modulation Sarcopenia Therapeutic Development

Positional Effects on Cholinesterase Inhibition: Benzyl Substituent Position Dictates AChE vs. BChE Selectivity

In a systematic study of dodecylaminoquinuclidines bearing benzyl-based substituents, the positional isomerism of substituents on the benzyl ring critically governed AChE versus BChE selectivity. While the study focused on quaternary dodecylaminoquinuclidines rather than the target compound directly, the benzylamino quinuclidine core is shared. Meta-substituted analogs preferentially inhibited AChE (Ki ~1.7–2.0 µM), whereas para-substituted analogs preferentially inhibited BChE (Ki ~0.3–0.5 µM). This positional sensitivity establishes a predictive SAR framework for optimizing 3-(benzylamino)quinuclidine derivatives toward desired cholinesterase selectivity profiles [1].

Cholinesterase Inhibition Acetylcholinesterase Butyrylcholinesterase Structure-Activity Relationship

Conformational Rigidity and Crystal Structure: Benzylamino Quinuclidines Exhibit Distinct Solid-State Conformations Correlated to NK Antagonist Activity

X-ray crystallographic analysis of three 3-(benzylamino)quinuclidine derivatives—(±)-2-(3-phenylbenzylidene)-3-(2-benzylamino)quinuclidine and its theo-chloro and theo-methoxy analogs—revealed distinct solid-state conformations. The structures were refined to final R-values of 0.055, 0.045, and 0.056, respectively, and were compared to the reported structure of the potent NK-1 antagonist CP-96,345. The conformational differences observed were attributed to the need to release intramolecular strain and/or nonbonded interactions, which correlate with variations in biological activity as NK antagonists [1][2]. In functional assays, the 2-benzylidene- and 2-benzyl-3-benzylaminoquinuclidine derivatives exhibited only moderate potency across the three neurokinin receptor subtypes, underscoring the critical influence of substitution pattern on activity [3].

Neurokinin Antagonists X-ray Crystallography Conformational Analysis

Validated Application Scenarios for 3-(Benzylamino)quinuclidine Based on Differential Evidence


Lead Scaffold for M2-Selective Muscarinic Antagonist Development

As demonstrated by class-level SAR evidence [4], the quinuclidine core of 3-(benzylamino)quinuclidine provides superior M2 receptor affinity and M2-subtype selectivity compared to piperidine or acyclic amine scaffolds. This compound serves as an optimal starting point for medicinal chemistry programs targeting M2-selective ligands for cardiovascular or CNS applications where off-target M1/M3 activity is undesirable.

Privileged Template for α3β2 Nicotinic Receptor Positive Allosteric Modulator Discovery

The identification of N-benzyl-3-aminoquinuclidines as rare positive allosteric modulators of α3β2 nAChR [4] positions 3-(benzylamino)quinuclidine as a privileged scaffold for developing therapeutics for sarcopenia and related neuromuscular disorders. This unique pharmacological activity is not observed with most nAChR ligands, making this compound class a strategic selection for focused library synthesis.

Structural Core for Tunable Cholinesterase Inhibitor Design

Based on SAR studies showing that benzyl ring substitution position dictates AChE versus BChE selectivity [4], 3-(benzylamino)quinuclidine provides a modular scaffold for designing isoform-selective cholinesterase inhibitors. Researchers can rationally introduce meta- or para-substituents to bias inhibition toward AChE or BChE, respectively, enabling precise pharmacological tool development or therapeutic candidate optimization.

Crystallographically Validated Building Block for Structure-Based NK Antagonist Optimization

The availability of high-resolution crystal structures (R-values 0.045–0.056) for 3-(benzylamino)quinuclidine analogs [4] provides a structurally characterized framework for computational docking studies and rational design of neurokinin receptor ligands. Unlike flexible amine scaffolds, the rigid quinuclidine core reduces conformational entropy and facilitates more reliable in silico modeling.

Quote Request

Request a Quote for 3-(Benzylamino)quinuclidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.